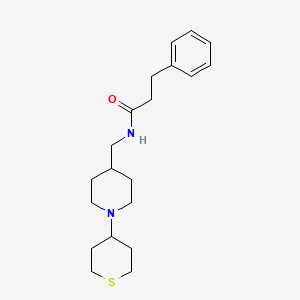

3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-5,18-19H,6-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBYZVDNLBRDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be introduced via a nucleophilic substitution reaction using a thiol and an appropriate alkyl halide.

Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrothiopyran rings using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide exhibit cytotoxic effects against various cancer cell lines.

Case Study : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, showing an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests moderate cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating cytokine production. Research has shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making this compound a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound may serve as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammation and pain signaling pathways.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions.

- Attachment of Tetrahydrothiopyran : This step may involve nucleophilic substitution reactions where the tetrahydrothiopyran moiety is introduced.

- Benzamide Formation : The final step generally involves coupling reactions to form the benzamide linkage.

Optimizing these synthetic routes is essential for enhancing yield and purity, with techniques such as continuous flow reactors being employed to improve control over reaction conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines (IC50 ~25 µM in MCF-7 cells) |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |

| Enzyme inhibition | Potential inhibitor of COX and LOX enzymes |

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine and tetrahydrothiopyran rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

- 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide

Uniqueness

The uniqueness of 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrothiopyran ring, in particular, distinguishes it from many other similar compounds and contributes to its unique properties.

Biological Activity

3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide, identified by its CAS number 2034287-41-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 346.5 g/mol. The structure features a phenyl group linked to a piperidine derivative, which is further substituted with a tetrahydrothiopyran moiety.

| Property | Value |

|---|---|

| CAS Number | 2034287-41-5 |

| Molecular Formula | C20H30N2OS |

| Molecular Weight | 346.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound has been primarily linked to its interaction with various biological targets, including receptors involved in neurological pathways. Preliminary studies suggest that it may modulate the activity of chemokine receptors, particularly CCR5, which plays a critical role in immune response and inflammation .

Pharmacological Effects

- Antiviral Activity : The compound exhibits antiviral properties, particularly against herpesviruses such as HSV and VZV. It has shown efficacy in inhibiting viral replication at low concentrations, demonstrating an EC50 value as low as 0.033 µM in certain assays .

- Neuroprotective Effects : Research indicates potential neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Study 1: Antiviral Efficacy

In a study focused on the antiviral efficacy of similar compounds, researchers demonstrated that derivatives of tetrahydrothiopyran showed significant inhibition of herpes simplex virus replication in vitro. The study highlighted that modifications to the piperidine structure could enhance antiviral activity .

Study 2: Neuroprotection

Another research effort investigated the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The results indicated that compounds similar to this compound could mitigate neuronal cell death induced by oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidinyl-thiopyran intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with the propanamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) or acyl chloride intermediates.

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization by LC-MS and ¹H/¹³C NMR .

- Key Considerations : Use of protecting groups (e.g., THP for alcohols) and inert conditions to prevent oxidation of the thiopyran sulfur .

Q. How is structural characterization performed for this compound?

Characterization relies on:

Q. What safety protocols are critical during handling?

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or receptor binding affinity may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) .

- Stereochemical Purity : Validate enantiomeric excess via chiral HPLC or circular dichroism .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with opioid receptor subtypes (µ, κ) .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., J. Med. Chem. articles) over vendor-provided data .

Q. What strategies optimize yield in the final amidation step?

- Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of hydrophobic intermediates .

- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., racemization) .

- Yield Range : 59–71% reported under optimized conditions .

Q. How does the thiopyran moiety influence receptor binding compared to other heterocycles?

The thiopyran group:

- Enhances Lipophilicity : Increases blood-brain barrier penetration (logP ~2.8) vs. tetrahydropyran analogs (logP ~2.1) .

- Stereoelectronic Effects : Sulfur’s lone pairs may stabilize receptor interactions via van der Waals forces, as seen in fentanyl derivatives .

- Comparative Studies : Replace thiopyran with piperidine or morpholine rings and assess ΔG binding via isothermal titration calorimetry (ITC) .

Q. What analytical methods validate purity for in vivo studies?

- HPLC-PDA : Purity >98% with UV detection at 254 nm .

- Residual Solvent Analysis : GC-MS to ensure limits meet ICH Q3C guidelines (e.g., <500 ppm for DMF) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. non-polar solvents?

Q. Why do metabolic stability studies show variability across species?

- Species-Specific CYP450 Isoforms : Human liver microsomes vs. rodent models .

- Mitigation : Use recombinant CYP3A4/CYP2D6 enzymes to identify primary metabolites .

- Half-Life (t₁/₂) : 3.2 hrs (human) vs. 1.8 hrs (mouse) due to glucuronidation rates .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, drying time for intermediates) .

- Data Transparency : Share raw NMR/MS files via repositories like Zenodo for peer validation .

- Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA guidelines for piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.